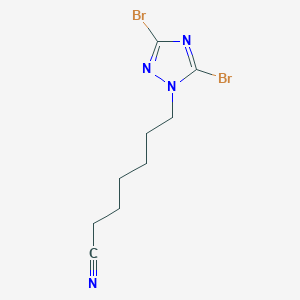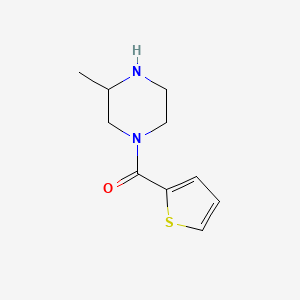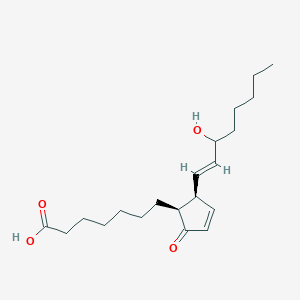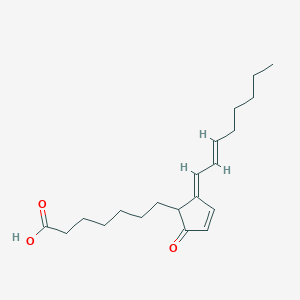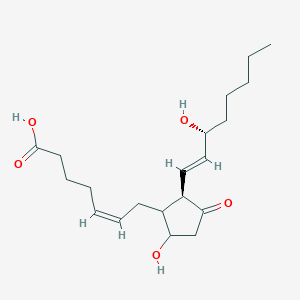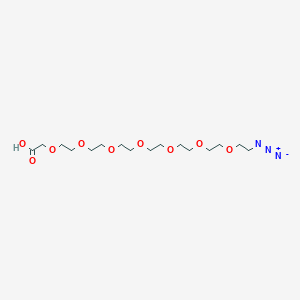
Azido-PEG7-CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG7-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable reagent in bioconjugation and chemical modification processes .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG7-CH2COOH can be synthesized through a series of chemical reactions involving the introduction of an azide group and a carboxylic acid group onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG backbone is prepared by polymerizing ethylene oxide.
Azidation: The hydroxyl end groups of the PEG are converted to azide groups using sodium azide in the presence of a suitable solvent.
Carboxylation: The other end of the PEG chain is functionalized with a carboxylic acid group using a carboxylating agent such as succinic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Azido-PEG7-CH2COOH undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of copper catalysts to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups without the need for a copper catalyst.
Common Reagents and Conditions
CuAAC: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Major Products Formed
CuAAC: Forms triazole-linked products.
SPAAC: Forms triazole-linked products without the need for copper catalysts.
科学的研究の応用
Azido-PEG7-CH2COOH has a wide range of applications in scientific research, including:
作用機序
Azido-PEG7-CH2COOH exerts its effects through the azide group, which participates in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This connection facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
類似化合物との比較
Similar Compounds
- Azido-PEG1-CH2COOH
- Azido-PEG2-CH2COOH
- Azido-PEG3-CH2COOH
- Azido-PEG4-CH2COOH
- Azido-PEG5-CH2COOH
- Azido-PEG6-CH2COOH
- Azido-PEG8-CH2COOH
Uniqueness
Azido-PEG7-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The seven-unit PEG spacer enhances the compound’s solubility in aqueous media, making it suitable for various biological and chemical applications. Additionally, the presence of both azide and carboxylic acid groups allows for versatile conjugation strategies .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O9/c17-19-18-1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16(20)21/h1-15H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDHUWBOUOIMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
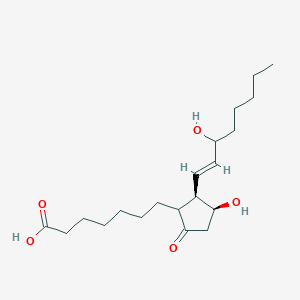
![7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B7852298.png)
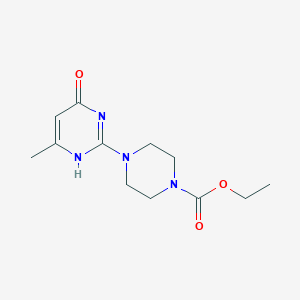
![6-methyl-3-[2-(2-phenyl-1,3-thiazol-4-yl)ethylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7852319.png)
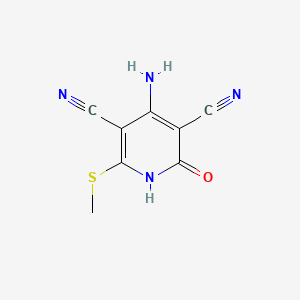
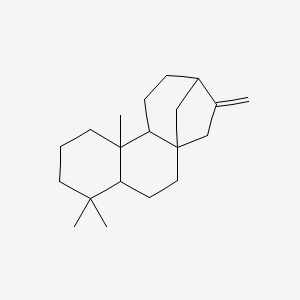
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B7852331.png)
![Butyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;chloride](/img/structure/B7852337.png)
